Cas no 87-48-9 (5-bromo-2,3-dihydro-1H-indole-2,3-dione)

5-bromo-2,3-dihydro-1H-indole-2,3-dione structure
87-48-9 structure
Produktname:5-bromo-2,3-dihydro-1H-indole-2,3-dione
CAS-Nr.:87-48-9
MF:C8H4BrNO2
MW:226.026861190796
MDL:MFCD00005719
CID:34419
PubChem ID:6889

5-bromo-2,3-dihydro-1H-indole-2,3-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Bromoindoline-2,3-dione
    • 5-Bromoisatine
    • 5-bromo-1H-indole-2,3-dione
    • 5-Bromoisatin
    • 5-Bromoindole-2.3-dione
    • 1H-Indole-2,3-dione,5-bromo
    • 5-Bromisatin
    • 5-Bromisatin [Czech]
    • 5-bromo-1,3-dihydro-indol-2-one
    • 5-bromo-2,3-dihydro-1H-indole-2,3-dione
    • 5-Bromoindole-2,3-dione
    • 5-monobromoisatin
    • INDOLE-2,3-DIONE,5-BROMO
    • Isatin,5-bromo
    • 5-Bromo-2,3-indolinedione
    • Isatin, 5-bromo-
    • 1H-Indole-2,3-dione, 5-bromo-
    • Bromoisatin
    • 5-bromo-2-hydroxy-3H-indol-3-one
    • INDOLE-2,3-DIONE, 5-BROMO-
    • MBVCESWADCIXJN-UHFFFAOYSA-N
    • 5-bromo-isatin
    • 5-bromo isatin
    • PubChem1666
    • Indole-2, 5-bromo-
    • 1H-Indole-
    • FT-0620163
    • 5-Bromo -1H-indole-2,3-dione
    • 87-48-9
    • NSC-4980
    • CHEBI:149786
    • AKOS002375882
    • BRN 0383760
    • 5-bromo-1H-indole-2,3dione
    • A842244
    • LS-83023
    • F0900-5717
    • B1566
    • W-104018
    • 1H-Indole-2, 5-bromo-
    • CS-W007383
    • 5-bromoindoline-2,3-dione;5-Bromoisatin
    • SB66105
    • CHEMBL115897
    • EINECS 201-747-7
    • FS-2520
    • Isatin-based compound, 34
    • NSC4980
    • AC-14581
    • EN300-18123
    • DTXSID30236037
    • BCP04280
    • STL140691
    • SCHEMBL136581
    • BB 0258954
    • SR-01000402436-1
    • STK364356
    • STR04158
    • 5-21-10-00264 (Beilstein Handbook Reference)
    • BDBM22814
    • AM808100
    • F11278
    • SR-01000402436
    • WLN: T56 BMVVJ GE
    • 5-Bromo-1H-indole-2,3-dione #
    • MFCD00005719
    • 5-Bromoisatin, technical grade, 90%
    • Z57833927
    • NSC 4980
    • AKOS000200674
    • C8H4BrNO2
    • 5-Bromo-1H-indole-2,3-dione (ACI)
    • Indole-2,3-dione, 5-bromo- (7CI, 8CI)
    • Isatin, 5-bromo- (6CI)
    • MFCD00149345
    • NS00039198
    • DB-026328
    • MDL: MFCD00005719
    • Inchi: 1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
    • InChI-Schlüssel: MBVCESWADCIXJN-UHFFFAOYSA-N
    • Lächelt: O=C1C(=O)C2C(=CC=C(C=2)Br)N1
    • BRN: 0383760

Berechnete Eigenschaften

  • Genaue Masse: 224.94254g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.3
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 224.94254g/mol
  • Monoisotopenmasse: 224.94254g/mol
  • Topologische Polaroberfläche: 46.2Ų
  • Schwere Atomanzahl: 12
  • Komplexität: 241
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: 5
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Gelbe Kristalle
  • Dichte: 1.7498 (rough estimate)
  • Schmelzpunkt: 247-252 °C (lit.)
  • Siedepunkt: 136
  • Flammpunkt: 37
  • Brechungsindex: 1.6120 (estimate)
  • Löslichkeit: Soluble in N,N dimethylformamide.
  • PSA: 46.17000
  • LogP: 1.72190
  • Löslichkeit: Nicht bestimmt.

5-bromo-2,3-dihydro-1H-indole-2,3-dione Sicherheitsinformationen

  • Symbol: GHS05 GHS07
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H315,H318,H335
  • Warnhinweis: P261,P280,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:2811
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 37/38-41
  • Sicherheitshinweise: S26-S36/39-S37/39
  • RTECS:NL7875000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Sealed in dry,Room Temperature
  • Risikophrasen:R37/38; R41

5-bromo-2,3-dihydro-1H-indole-2,3-dione Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-bromo-2,3-dihydro-1H-indole-2,3-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A194051-100g
5-Bromoindoline-2,3-dione
87-48-9 98%
100g
$62.0 2025-02-24
Apollo Scientific
OR28576-100g
5-Bromoisatin
87-48-9
100g
£124.00 2024-05-24
Life Chemicals
F0900-5717-1g
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9 95%+
1g
$21.0 2023-11-21
abcr
AB226825-100g
5-Bromoindoline-2,3-dione, 95%; .
87-48-9 95%
100g
€195.00 2025-02-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08412-100g
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9 97%
100g
459.00 2021-07-09
TRC
B684640-1g
5-Bromoisatin
87-48-9
1g
$ 1212.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B124836-25g
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9 ≥96.0%
25g
¥96.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B124836-5g
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9 ≥96.0%
5g
¥29.90 2023-09-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004404-5g
5-Bromoisatin
87-48-9 >95%
5g
¥25.00 2024-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08412-1g
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9 97%
1g
0.00 2021-07-09

5-bromo-2,3-dihydro-1H-indole-2,3-dione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 0.5 h, 50 °C
Referenz
Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant
Yu, Jing-Wen; et al, Tetrahedron Letters, 2015, 56(12), 1575-1580

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 - 15 min, 0 °C
Referenz
Discovery of 3-Hydroxy-3-phenacyloxindole Analogues of Isatin as Potential Monoamine Oxidase Inhibitors
Tripathi, Rati K. P.; et al, ChemMedChem, 2016, 11(1), 119-132

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
The reaction of N-aryl nitrones with dichloroketene: a new synthesis of isatins
Baker, A. D.; et al, Tetrahedron Letters, 1978, (3), 215-18

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Tribromoisocyanuric acid Solvents: Trifluoroacetic acid ;  0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  cooled
Referenz
Tribromoisocyanuric acid in trifluoroacetic acid: an efficient system for smooth brominating of moderately deactivated arenes
de Almeida, Leonardo S.; et al, Synlett, 2013, 24(5), 603-606

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 s
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referenz
A comparative study between microwave and conventional syntheses of dihydropyrazinones and bis[benzoyl] ketones
Hossain, Mohammad Mamun; et al, Journal of the Bangladesh Chemical Society, 2009, 22(1), 9-17

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hexylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, 60 °C
Referenz
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  95 °C; 95 °C → rt
1.2 Reagents: Sulfuric acid ;  50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Referenz
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation
Zhang, Qian; et al, European Journal of Medicinal Chemistry, 2018, 156, 800-814

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Iodine ;  5 min, 120 °C
1.2 Reagents: Ammonium persulfate ;  10 min, 120 °C
Referenz
Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins
Bhat, Showkat Ahmad; et al, Organic & Biomolecular Chemistry, 2022, 20(42), 8197-8202

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  2 - 4 h, 50 °C
Referenz
An efficient synthesis of versatile synthon 3-chlorooxindoles with NaCl/oxone
Lakshmi Reddy, Vanammoole; et al, New Journal of Chemistry, 2018, 42(24), 20152-20155

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  60 - 70 °C
1.2 Reagents: Sulfuric acid ;  70 - 80 °C
1.3 Reagents: Water
Referenz
New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies
Sharma, Pankaj; et al, European Journal of Medicinal Chemistry, 2016, 122, 584-600

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  75 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Referenz
Ylide mediated carbonyl homologations for the preparation of isatin derivatives
Lollar, Christina T.; et al, Organic & Biomolecular Chemistry, 2014, 12(3), 406-409

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  7 h, 30 °C
Referenz
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX
Chandra, Ajeet; et al, Tetrahedron, 2019, 75(14), 2169-2174

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: 1,2-Dichloroethane ;  2.5 h, 80 °C
Referenz
Use of pyridinium chlorochromate and reusable polyaniline salt catalyst combination for the oxidation of indoles
Kumar, Chebolu Naga Sesha Sai Pavan; et al, Synlett, 2008, (13), 2023-2027

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetonitrile ;  30 min; 2 h, rt
Referenz
Substrate-Controlled Diastereo- and Enantiodivergent Synthesis of Bis-Spirocyclopropyloxindoles from Available Isatin as a Single Starting Material
Eskandari, Mehdi ; et al, Journal of Organic Chemistry, 2023, 88(9), 5254-5274

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Copper bromide (CuBr) Solvents: Benzonitrile ,  Water ;  4 h, 140 °C
Referenz
Synthesis of diverse isatins via ring contraction of 3-diazoquinoline-2,4-diones
Shrestha, Rajeev; et al, RSC Advances, 2016, 6(68), 63782-63787

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  20 min, rt → 80 °C
1.2 Solvents: Water ;  cooled; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Rational design and synthesis of 3-morpholine linked aromatic-imino-1H-indoles as novel Kv1.5 channel inhibitors sharing vasodilation effects
Qin, Wei; et al, Frontiers in Molecular Biosciences, 2021, 8,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  80 °C
Referenz
Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups
Gao, Shuai ; et al, Bioorganic & Medicinal Chemistry, 2017, 25(12), 2981-2994

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Referenz
Ylide mediated carbonyl homologations for the preparation of isatin derivatives
Lollar, Christina T.; et al, Organic & Biomolecular Chemistry, 2014, 12(3), 406-409

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  60 °C → 90 °C; 30 min, 90 °C; 90 °C → rt
Referenz
Synthesis of substituted isatins
Zhang, Xiao-fei; et al, Bohai Daxue Xuebao, 2009, 30(3), 212-216

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Iodine pentoxide Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
An efficient method based on indoles for the synthesis of isatins by taking advantage of I2O5 as oxidant
Wang, Ci-Ping; et al, Tetrahedron Letters, 2017, 58(18), 1747-1750

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ;  2 h, 25 °C
Referenz
Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization
Verma, Neetu; et al, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Methanol ,  Water
Referenz
Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles
Parrick, John; et al, Journal of the Chemical Society, 1989, (11), 2009-15

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Tetrahydrofuran ;  24 h, 1 atm, 50 °C
Referenz
Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles
Wei, Wen-Ting; et al, Synlett, 2017, 28(17), 2307-2310

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  3 h, 25 °C
Referenz
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX
Chandra, Ajeet; et al, Tetrahedron, 2019, 75(14), 2169-2174

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 60 - 70 °C; 10 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Oxindole-based intraocular pressure reducing agents
Zaryanova, Ekaterina V.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3787-3793

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  95 °C
1.2 Reagents: Sulfuric acid ;  50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Referenz
Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives
Teng, Yu-Ou; et al, European Journal of Medicinal Chemistry, 2016, 112, 145-156

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid
Referenz
Design, Synthesis, Characterization, and In Vitro Evaluation of Isatin-Pomalidomide Hybrids for Cytotoxicity against Multiple Myeloma Cell Lines
Panga, Shyam; et al, Journal of Heterocyclic Chemistry, 2018, 55(12), 2919-2928

5-bromo-2,3-dihydro-1H-indole-2,3-dione Raw materials

5-bromo-2,3-dihydro-1H-indole-2,3-dione Preparation Products

5-bromo-2,3-dihydro-1H-indole-2,3-dione Lieferanten

atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:87-48-9)5-bromo-2,3-dihydro-1H-indole-2,3-dione
Bestellnummer:CL18013
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:40
Preis ($):discuss personally

5-bromo-2,3-dihydro-1H-indole-2,3-dione Verwandte Literatur

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